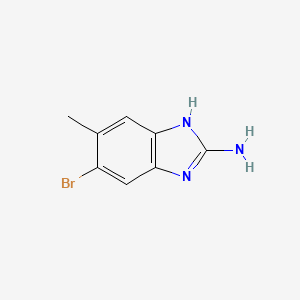

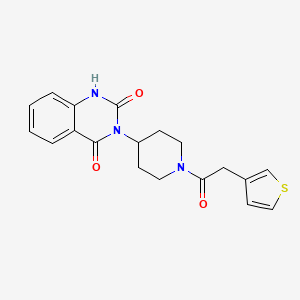

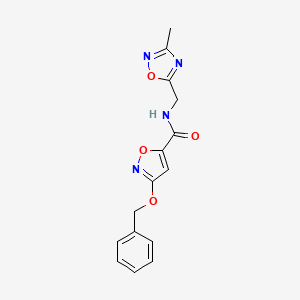

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

カタログ番号 B2836212

CAS番号:

851403-21-9

分子量: 392.499

InChIキー: NKZAMBUSJLZIJN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a chemical compound . It’s part of a class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which includes our compound of interest, has been a topic of many publications . These compounds are synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-quinolones, including our compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

4-hydroxy-2-quinolones, including our compound, have been the subject of many studies due to their interesting chemical reactions . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .科学的研究の応用

- 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide may exhibit antimicrobial effects. Researchers have explored its potential as an antibacterial or antifungal agent. Investigating its mechanism of action and efficacy against specific pathogens is crucial .

- Inflammation plays a pivotal role in various diseases. This compound could be investigated for its anti-inflammatory properties. Understanding its impact on inflammatory pathways and potential therapeutic applications is essential .

- Quinolone derivatives have been studied for their anticancer effects. Researchers could explore the impact of 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide on cancer cell lines, tumor growth, and apoptosis pathways .

- Neurodegenerative diseases are a significant health concern. Investigating whether this compound has neuroprotective properties, such as reducing oxidative stress or enhancing neuronal survival, could be valuable .

- The unique structure of 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide may allow it to serve as a scaffold for drug delivery systems. Researchers could explore its use in targeted drug delivery to specific tissues or cells .

- Enzyme inhibitors are essential for drug development. Investigating whether this compound inhibits specific enzymes (e.g., kinases, proteases) could provide insights into its potential therapeutic applications .

Antimicrobial Properties

Anti-Inflammatory Activity

Anticancer Potential

Neuroprotective Effects

Drug Delivery Systems

Enzyme Inhibition Studies

特性

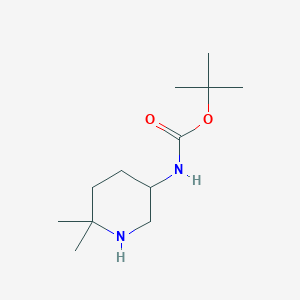

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-butoxybenzoyl chloride.", "Step 2: 4-butoxybenzoyl chloride is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired compound, 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide." ] } | |

CAS番号 |

851403-21-9 |

分子式 |

C24H28N2O3 |

分子量 |

392.499 |

IUPAC名 |

4-butoxy-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C24H28N2O3/c1-4-5-12-29-21-8-6-18(7-9-21)23(27)25-11-10-19-15-20-13-16(2)17(3)14-22(20)26-24(19)28/h6-9,13-15H,4-5,10-12H2,1-3H3,(H,25,27)(H,26,28) |

InChIキー |

NKZAMBUSJLZIJN-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)

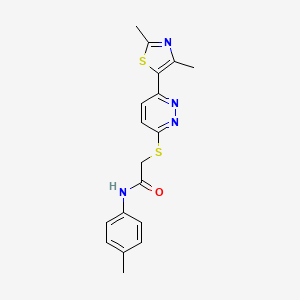

![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)

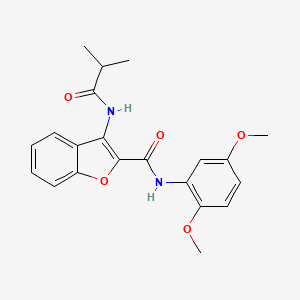

![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B2836151.png)